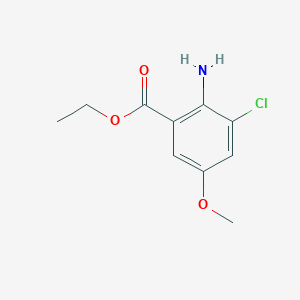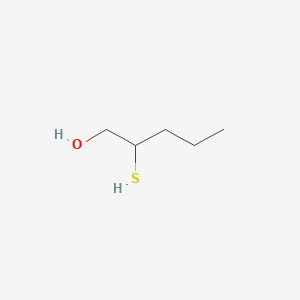![molecular formula C6H4S3 B15307678 Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
Thieno[3,2-b]thiophene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]thiophene-2-thiol is a heterocyclic compound that features a fused bicyclic structure consisting of two thiophene rings. This compound is known for its electron-rich nature and stability, making it a valuable building block in various fields, including organic electronics, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-thiol typically involves the condensation of sulfur-containing precursors. One common method includes the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) . Another approach involves the metallation and bromine-lithium exchange reactions, where thieno[3,2-b]thiophene is treated with butyllithium to form dilithiated derivatives, which are then quenched with electrophilic reagents to yield various substituted thieno[3,2-b]thiophenes .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-b]thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a wide range of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like butyllithium and various electrophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, sulfoxides, and sulfones, which have significant applications in organic electronics and pharmaceuticals .
Applications De Recherche Scientifique
Thieno[3,2-b]thiophene-2-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of thieno[3,2-b]thiophene-2-thiol involves its interaction with molecular targets through its electron-rich thiophene rings. These interactions can modulate the electronic properties of the target molecules, leading to various biological and chemical effects. For instance, in organic electronics, the compound’s ability to stabilize quinoidal resonance structures enhances its performance in semiconducting applications .
Comparaison Avec Des Composés Similaires
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: Thieno[3,2-b]thiophene-2-thiol is unique due to its specific ring fusion and electron-rich nature, which provide distinct electronic properties compared to its isomers. While all thienothiophenes share similar structural features, the orientation of the sulfur atoms in this compound offers unique advantages in terms of stability and reactivity, making it particularly valuable in optoelectronic applications .
Propriétés
Formule moléculaire |
C6H4S3 |
|---|---|
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
thieno[3,2-b]thiophene-5-thiol |
InChI |
InChI=1S/C6H4S3/c7-6-3-5-4(9-6)1-2-8-5/h1-3,7H |
Clé InChI |
LBYQCBABYUINBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1SC(=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)



![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)

